8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide
Description
Propriétés
IUPAC Name |
8-methoxy-2-oxo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-21-11-6-7-16-15-18(25(31)33-23(16)21)24(30)27-13-14-29-20-10-3-2-8-17(20)22(28-29)19-9-4-5-12-26-19/h4-7,9,11-12,15H,2-3,8,10,13-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAKKRRJMGKGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Chromene-Based Analogs
a. ChemDiv 6049-2489 (8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide)
b. Compound 11 ()
- Structure: Thieno[3,4-d]pyrimidin-4(3H)-one fused to a chromene core via a thiazolidinone linker.
- Key Features : Contains a hydroxy group at position 6, contrasting with the methoxy group in the target compound.
- Implications : The hydroxy group may reduce lipophilicity, affecting membrane permeability compared to the methoxy-substituted target compound .
Non-Chromene Analogs
b. 1-Methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide ()
- Structure : Replaces the chromene core with a dihydropyridine ring.
- Molecular Formula : C₂₁H₂₃N₅O₂.
- Implications : The dihydropyridine ring may alter electronic properties and metabolic stability compared to the chromene-based target compound .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Insights
- Methoxy vs.
- Tetrahydroindazol Moiety : The bicyclic indazol group in the target compound may confer higher binding affinity to kinase targets than simpler substituents (e.g., ChemDiv 6049-2489) due to increased rigidity and surface interactions .
- Chromene vs. Pyridine Cores : The chromene scaffold’s planar structure (target compound) may favor intercalation or π-π stacking with biological targets, whereas dihydropyridine analogs () might exhibit different electronic profiles .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The synthesis involves multi-step reactions starting with the chromene core, followed by functionalization of the pyridinyl-indazolyl-ethyl moiety. Key steps include:
- Core formation : Condensation of methoxy-substituted chromene precursors under reflux with anhydrous solvents (e.g., acetonitrile or DMF) .
- Coupling reactions : Amide bond formation between the chromene-carboxylic acid and the indazole-ethylamine group using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) to isolate the final product. Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) . Standardize conditions by maintaining inert atmospheres (N₂/Ar), controlled temperatures (60–80°C), and stoichiometric ratios (1:1.2 for coupling steps) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl protons at δ 8.2–8.6 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₃N₃O₄: 430.1861) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. How should researchers design stability studies under varying storage conditions?
- Temperature : Store at –20°C (lyophilized) to prevent degradation; monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Solvent stability : Test solubility in DMSO (50 mM stock) and aqueous buffers (PBS pH 7.4) using UV-Vis spectroscopy (λmax ~320 nm) .
- Light sensitivity : Expose to UV (254 nm) for 24 hours; analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize biological activity?
- Modify substituents : Replace the methoxy group with halogens (e.g., Cl, F) to assess impact on target binding .
- Scaffold variations : Compare chromene cores with quinoline or coumarin analogs .
- Assay design : Use enzyme inhibition assays (e.g., kinase targets) and cell-based viability tests (IC₅₀ determination in cancer lines) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .
Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?
- Docking simulations : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3D structures of CDK2 or EGFR) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds with pyridinyl N-atoms .
- QSAR modeling : Generate 2D/3D descriptors (e.g., LogP, polar surface area) to predict ADMET properties .
Q. How can contradictory data in biological activity across studies be resolved?
- Control variables : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) .
- Orthogonal validation : Confirm anti-proliferative activity via both MTT and apoptosis assays (Annexin V/PI staining) .
- Meta-analysis : Compare results with structurally related compounds (e.g., chromene-carboxamides vs. indazole derivatives) to identify scaffold-specific trends .
Q. What methodologies are recommended for studying metabolite formation and toxicity?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH; identify Phase I metabolites (oxidation, demethylation) via UPLC-QTOF .
- Reactive intermediate screening : Trapping assays (GSH adducts) to detect electrophilic metabolites .
- In vivo toxicity : Acute toxicity in rodents (OECD 423 guidelines) with histopathology of liver/kidney .
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